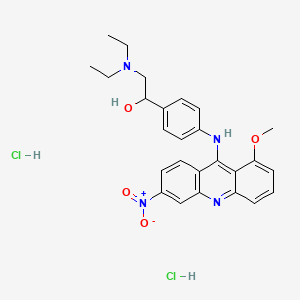
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the nitration of acridine to introduce the nitro group, followed by methoxylation to add the methoxy group. Subsequent steps involve the introduction of the diethylamino group and the benzyl alcohol moiety through various substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride for reduction. Substitution reactions may require specific catalysts or solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl alcohol group would yield benzaldehyde or benzoic acid derivatives, while reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA. This compound may be used in studies investigating the binding affinity and specificity of acridine derivatives to nucleic acids.
Medicine
Medicinally, acridine derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents. The specific compound may exhibit similar biological activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their chromophoric properties.
Mecanismo De Acción
The mechanism of action of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride likely involves interaction with biological macromolecules such as DNA, RNA, or proteins. The acridine moiety is known to intercalate between nucleic acid bases, disrupting their normal function. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
What sets Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Propiedades
Número CAS |
32931-74-1 |
|---|---|
Fórmula molecular |
C26H30Cl2N4O4 |
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-[4-[(1-methoxy-6-nitroacridin-9-yl)amino]phenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H28N4O4.2ClH/c1-4-29(5-2)16-23(31)17-9-11-18(12-10-17)27-26-20-14-13-19(30(32)33)15-22(20)28-21-7-6-8-24(34-3)25(21)26;;/h6-15,23,31H,4-5,16H2,1-3H3,(H,27,28);2*1H |
Clave InChI |
QSUAKADPPRTIHM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)[N+](=O)[O-])C=CC=C3OC)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
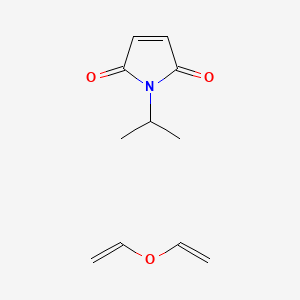
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
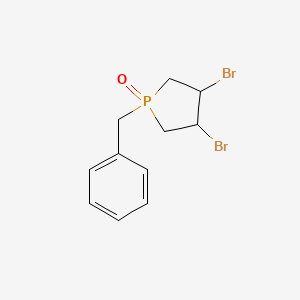
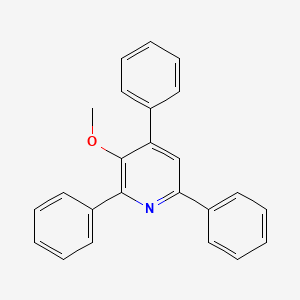
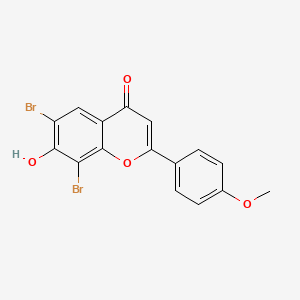
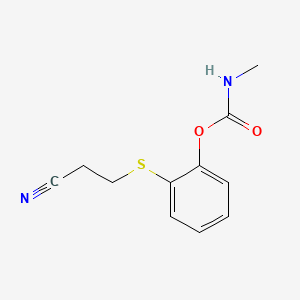

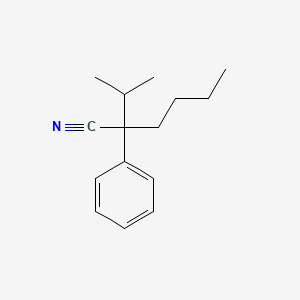


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
